molecular formula C21H19ClN4O2 B13439252 alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile

alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile

Cat. No.: B13439252
M. Wt: 394.9 g/mol
InChI Key: RVCSXUDESAMXIE-UHFFFAOYSA-N
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Description

Alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a dioxolane ring, and a chlorophenyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of the dioxolane ring through the reaction of a chlorophenyl derivative with an appropriate diol under acidic conditions. This intermediate is then reacted with a triazole derivative in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Fenvalerate: Another compound with a chlorophenyl group, used as an insecticide.

    Pyraclostrobin: A fungicide with a similar structural motif.

Uniqueness

Alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile is unique due to its combination of a triazole ring and a dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl]-2-phenyl-3-(1,2,4-triazol-1-yl)propanenitrile

InChI

InChI=1S/C21H19ClN4O2/c22-19-8-6-18(7-9-19)21(27-10-11-28-21)12-20(13-23,14-26-16-24-15-25-26)17-4-2-1-3-5-17/h1-9,15-16H,10-12,14H2

InChI Key

RVCSXUDESAMXIE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CC(CN2C=NC=N2)(C#N)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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